

# Comparing the carbonation potential of glauconitic sandstones with basalt formations

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## A Comparative Analysis of Carbonation Potential: Glauconitic Sandstones vs. Basalt Formations

The imperative to mitigate atmospheric CO<sub>2</sub> concentrations has driven extensive research into geological carbon sequestration. Among the promising options, in-situ mineral carbonation, the process of reacting CO<sub>2</sub> with minerals to form stable carbonate rocks, stands out as a secure, long-term storage solution. This guide provides a detailed comparison of the carbonation potential of two key geological formations: glauconitic sandstones and basalt formations. This analysis is intended for researchers, scientists, and professionals in drug development and other fields who are interested in the latest advancements in carbon sequestration technologies.

## Geochemical Foundations of Carbonation

The capacity of a rock formation to sequester CO<sub>2</sub> through mineralization is fundamentally dependent on its mineralogical composition. The presence of minerals rich in divalent cations, such as calcium (Ca<sup>2+</sup>), magnesium (Mg<sup>2+</sup>), and iron (Fe<sup>2+</sup>), is crucial. When CO<sub>2</sub> dissolved in water forms carbonic acid, this weak acid dissolves these minerals, releasing the cations, which then precipitate as stable carbonate minerals like calcite, dolomite, magnesite, and siderite.

Basalt formations, which constitute a significant portion of the Earth's volcanic rocks, are rich in silicate minerals like olivine, pyroxene, and plagioclase feldspar.<sup>[1][2]</sup> These minerals are a primary source of the necessary divalent cations for carbonation.<sup>[1]</sup> The carbonation process in

basalt is a multi-step geochemical reaction where injected CO<sub>2</sub> dissolves in formation water, leading to the dissolution of these primary minerals and subsequent precipitation of carbonate products.[\[1\]](#)

Glauconitic sandstones, on the other hand, are sedimentary rocks containing **glauconite**, an iron-rich authigenic clay mineral.[\[3\]](#) **Glauconite** is a significant source of Fe<sup>2+</sup> and to a lesser extent Mg<sup>2+</sup>, making these formations a previously underestimated but substantial sink for CO<sub>2</sub>.[\[4\]](#)[\[5\]](#)[\[6\]](#) The carbonation mechanism in these sandstones involves a reduction-facilitated, coupled recrystallization of **glauconite** and precipitation of iron carbonate (siderite).[\[3\]](#)[\[4\]](#)

## Quantitative Comparison of Carbonation Potential

The following tables summarize key quantitative data from experimental studies on the carbonation potential of glauconitic sandstones and basalt formations.

Table 1: Mineral Composition and CO<sub>2</sub> Sequestration Capacity

Parameter	Glauconitic Sandstone	Basalt Formation	Source(s)
Primary Reactive Minerals	Glauconite (an Fe-rich clay)	Olivine, Pyroxene, Plagioclase Feldspar, Basaltic Glass	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Key Divalent Cations	Fe <sup>2+</sup> , Mg <sup>2+</sup>	Ca <sup>2+</sup> , Mg <sup>2+</sup> , Fe <sup>2+</sup>	<a href="#">[1]</a> <a href="#">[4]</a>
Estimated CO <sub>2</sub> Storage Potential	Hundreds of gigatons in Alberta, Canada alone	Enormous global volumes, with an average basaltic MgO content of 8% equivalent to 2.6 x 10 <sup>8</sup> metric tons of CO <sub>2</sub> /km <sup>3</sup> of basalt	<a href="#">[5]</a> <a href="#">[7]</a>

Table 2: Experimental Data on Carbonation Rates and Efficiency

Parameter	Glaucconitic Sandstone	Basalt Formation	Source(s)
Observed Carbonation Rate	Slower than basalt, with significant sequestration occurring over thousands of years in simulations.[8] However, favorable under realistic reservoir conditions. [5][6]	Rapid, with mineralization of up to 90% of injected CO <sub>2</sub> within months to a few decades in some studies.[9] A carbon mineral trapping rate of $1.24 \pm 0.52$ kg of CO <sub>2</sub> /m <sup>3</sup> of basalt per year has been estimated.[10]	[5][6][8][9][10]
Optimal Temperature for Reaction	Thermodynamically favorable during burial diagenesis, with experimental studies conducted at temperatures ranging from 24 to 150°C.[4] [11]	Maximum extent and rate of reaction observed at 100°C in some experiments.[7] [12]	[4][7][11][12]
Optimal Pressure for Reaction	Experiments conducted at pressures around 150-200 bar.[11]	Experiments typically conducted at pressures around 100-300 bar.[7][12]	[7][11][12]
Observed CO <sub>2</sub> Uptake	Significant potential, with calculations showing hundreds of gigatons of CO <sub>2</sub> could be sequestered in the glauconite of Alberta. [5]	Ranged from 8% to 26% by weight in experiments, depending on the magnesium content of the basalt.[12]	[5][12]

## Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of typical experimental protocols for evaluating the carbonation potential of these rock types.

## Protocol 1: High-Pressure, High-Temperature Batch Reactor Experiment for Basalt Carbonation

- **Sample Preparation:** Whole rock basalt cores or crushed and sieved basalt grains are characterized for their mineralogical and chemical composition using techniques like X-ray Diffraction (XRD) and X-ray Fluorescence (XRF).
- **Reactor Setup:** A high-pressure, high-temperature autoclave, often with a corrosion-resistant liner (e.g., PTFE), is used.[\[13\]](#)
- **Experimental Conditions:** The reactor is filled with the basalt sample and a brine solution of known composition. It is then pressurized with CO<sub>2</sub> to the desired experimental pressure (e.g., 100-300 bar) and heated to the target temperature (e.g., 50-200°C).[\[7\]](#)[\[12\]](#)
- **Monitoring and Analysis:** The experiment runs for a set duration, with periodic fluid sampling to analyze changes in pH, alkalinity, and dissolved cation concentrations using techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
- **Post-mortem Analysis:** After the experiment, the solid samples are recovered and analyzed using Scanning Electron Microscopy (SEM), XRD, and other surface analysis techniques to identify newly formed carbonate minerals and assess the extent of mineral alteration.

## Protocol 2: Flow-Through Reactor Experiment for Glauconitic Sandstone Carbonation

- **Sample Preparation:** Intact core samples of glauconitic sandstone are characterized using petrographic analysis, SEM, and Mössbauer spectroscopy to determine the initial mineralogy and the ferrous/ferric iron ratio.[\[11\]](#)
- **Reactor Setup:** A core flooding system is used, which allows for the controlled flow of CO<sub>2</sub>-saturated brine through the sandstone core at reservoir-relevant pressures and

temperatures. The system includes precise control of confining pressure and pore fluid pressure.[\[11\]](#)[\[14\]](#)

- **Experimental Conditions:** A brine solution (e.g., 1 molal NaCl) is saturated with CO<sub>2</sub> at a specific pressure and temperature (e.g., 150 bar and 150°C) and then continuously injected through the core at a low flow rate (e.g., 0.01 ml/min).[\[11\]](#)
- **Effluent Analysis:** The fluid exiting the core (effluent) is collected and analyzed over time for changes in chemical composition, providing insights into mineral dissolution and precipitation reactions occurring within the core.
- **Post-mortem Analysis:** The core is analyzed post-experiment using techniques like X-ray Computed Tomography (XRCT) to visualize changes in pore structure and mineral distribution.[\[14\]](#)

## Comparative Workflow and Signaling Pathways

The logical flow of comparing the carbonation potential of these two rock types can be visualized as follows:

Caption: Comparative workflow of CO<sub>2</sub> mineralization in glauconitic sandstone and basalt.

## Conclusion

Both glauconitic sandstones and basalt formations offer significant potential for the geological sequestration of CO<sub>2</sub> through mineral carbonation. Basalt formations are often favored due to their global abundance and the rapid reaction rates of their constituent minerals.[\[1\]](#)[\[15\]](#)

However, recent research has highlighted that glauconitic sandstones, particularly those in sedimentary basins that have been explored for hydrocarbons, represent a vast and previously overlooked resource for CO<sub>2</sub> mineralization.[\[5\]](#)[\[6\]](#)[\[15\]](#) The co-location of these sandstones with existing injection infrastructure could offer a cost-effective pathway for large-scale carbon storage.[\[5\]](#)[\[6\]](#)

The choice between these formations for a specific carbon sequestration project will depend on various factors, including regional geology, storage capacity, injection costs, and the desired rate of mineralization. Further research, including pilot-scale injection tests in glauconitic

formations, is essential to fully realize their potential and to refine our understanding of the long-term efficacy and safety of CO<sub>2</sub> storage in these promising geological settings.

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